(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone
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Overview
Description
(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone: is a synthetic organic compound that features a combination of imidazole, piperidine, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Imidazole Derivative: The imidazole ring is often synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group is typically introduced through electrophilic aromatic substitution reactions, using fluorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-chlorophenyl)methanone
- (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-bromophenyl)methanone
- (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methylphenyl)methanone
Uniqueness
The uniqueness of (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
(2-fluorophenyl)-[4-(imidazol-1-ylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c17-15-4-2-1-3-14(15)16(21)20-8-5-13(6-9-20)11-19-10-7-18-12-19/h1-4,7,10,12-13H,5-6,8-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZRCEBYEYPLET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2)C(=O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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